1-cyclohexyl-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
Overview
Description
1-cyclohexyl-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CPP-115, is a derivative of the compound vigabatrin. CPP-115 has been studied extensively for its potential as a treatment for various neurological disorders, including addiction, epilepsy, and neuropathic pain.
Mechanism of Action
1-cyclohexyl-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, 1-cyclohexyl-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide increases the levels of GABA in the brain, which can lead to a decrease in neuronal excitability and a reduction in seizure activity. 1-cyclohexyl-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to increase dopamine levels in the brain, which may contribute to its potential as a treatment for addiction.
Biochemical and Physiological Effects:
In addition to its effects on GABA and dopamine levels, 1-cyclohexyl-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have other biochemical and physiological effects. 1-cyclohexyl-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to increase the expression of the protein brain-derived neurotrophic factor (BDNF), which is involved in neuronal growth and survival. 1-cyclohexyl-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to decrease the expression of the protein glial fibrillary acidic protein (GFAP), which is a marker of astrocyte activation and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of 1-cyclohexyl-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is its potency as a GABA transaminase inhibitor, which allows for lower doses to be used in experiments. However, 1-cyclohexyl-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent. Additionally, 1-cyclohexyl-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have off-target effects on other enzymes, which may complicate its use in experiments.
Future Directions
Future research on 1-cyclohexyl-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide could focus on its potential as a treatment for other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further studies could investigate the potential of 1-cyclohexyl-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide in combination with other drugs for the treatment of addiction and epilepsy. Finally, studies could investigate the long-term effects of 1-cyclohexyl-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide on neuronal function and survival.
Scientific Research Applications
1-cyclohexyl-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential as a treatment for addiction, epilepsy, and neuropathic pain. In preclinical studies, 1-cyclohexyl-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce cocaine-seeking behavior and decrease the severity of seizures in animal models of epilepsy. 1-cyclohexyl-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have antinociceptive effects in animal models of neuropathic pain.
properties
IUPAC Name |
1-cyclohexyl-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O2/c18-14-8-4-5-9-15(14)19-17(22)12-10-16(21)20(11-12)13-6-2-1-3-7-13/h4-5,8-9,12-13H,1-3,6-7,10-11H2,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOZKPBSZYJNLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.